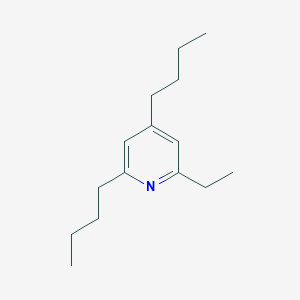
Pyridine, 2,4-dibutyl-6-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2,4-dibutyl-6-ethyl- is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their aromaticity and are widely used in various fields due to their unique chemical properties. The compound Pyridine, 2,4-dibutyl-6-ethyl- features additional butyl and ethyl groups at specific positions on the pyridine ring, which can significantly influence its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2,4-dibutyl-6-ethyl- can be achieved through various methods. One common approach involves the condensation of aldehydes or ketones with ammonia, followed by subsequent alkylation reactions to introduce the butyl and ethyl groups. For instance, the Hantzsch dihydropyridine synthesis is a well-known method that can be adapted to produce substituted pyridines .
Industrial Production Methods: Industrial production of Pyridine, 2,4-dibutyl-6-ethyl- typically involves large-scale chemical reactions under controlled conditions. The use of catalysts, such as palladium or nickel, can enhance the efficiency of the alkylation process. Additionally, mechanochemical activation and the use of Grignard reagents are also employed to achieve high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions: Pyridine, 2,4-dibutyl-6-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst to produce reduced pyridine derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at specific positions on the pyridine ring
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium, nickel).
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).
Major Products: The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and various substituted pyridines .
Scientific Research Applications
Pyridine, 2,4-dibutyl-6-ethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Pyridine derivatives are explored for their pharmacological potential, including their use as anti-inflammatory and antiviral agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals .
Mechanism of Action
The mechanism of action of Pyridine, 2,4-dibutyl-6-ethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and the nature of the substituents. For example, pyridine derivatives are known to inhibit enzymes like acetylcholinesterase, which is involved in neurotransmission .
Comparison with Similar Compounds
Pyridine: The parent compound with a simpler structure.
2,4,6-Trisubstituted Pyridines: Compounds with similar substitution patterns but different substituents.
Pyrimidine: A six-membered aromatic heterocycle with two nitrogen atoms.
Uniqueness: Pyridine, 2,4-dibutyl-6-ethyl- is unique due to the specific positioning of the butyl and ethyl groups, which can influence its chemical reactivity and biological activity. The presence of these groups can enhance the compound’s lipophilicity and ability to interact with hydrophobic regions of biological targets .
Properties
CAS No. |
111599-32-7 |
|---|---|
Molecular Formula |
C15H25N |
Molecular Weight |
219.37 g/mol |
IUPAC Name |
2,4-dibutyl-6-ethylpyridine |
InChI |
InChI=1S/C15H25N/c1-4-7-9-13-11-14(6-3)16-15(12-13)10-8-5-2/h11-12H,4-10H2,1-3H3 |
InChI Key |
SKDJECRFXVGYHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=NC(=C1)CCCC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















